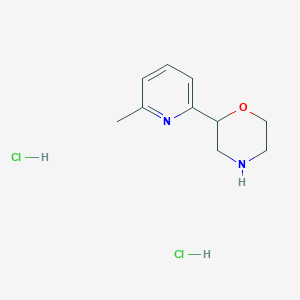

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride

Description

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-8-3-2-4-9(12-8)10-7-11-5-6-13-10;;/h2-4,10-11H,5-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGVZXLLJQLVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

A common method involves the nucleophilic substitution of a 2-halogenated-6-methylpyridine with morpholine:

Starting material : 2-chloro-6-methylpyridine or 2-bromo-6-methylpyridine.

Reaction conditions : The halopyridine is reacted with morpholine under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Base usage : A base such as potassium carbonate or triethylamine is added to scavenge the generated acid and promote substitution.

Outcome : The reaction yields 2-(6-methylpyridin-2-yl)morpholine as the free base.

Salt formation : Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) affords the dihydrochloride salt.

Reductive Amination Route

Alternatively, the compound can be synthesized via reductive amination:

Starting material : 6-methylpyridine-2-carboxaldehyde is reacted with morpholine.

Reaction conditions : The aldehyde and morpholine are mixed in a solvent like methanol or ethanol, followed by the addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Reaction mechanism : The aldehyde forms an imine intermediate with morpholine, which is then reduced to the corresponding amine.

Salt formation : The resulting amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Coupling via Amide or Ether Linkage (Less Common)

Some synthetic routes may involve coupling reactions using activated intermediates (e.g., triflates or tosylates) of the pyridine derivative with morpholine under basic conditions. These methods often require protection/deprotection steps and are less straightforward but can be useful for specific substitution patterns.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, Methanol, Ethanol | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 60–120 °C | Reflux or elevated temperature accelerates reaction |

| Base | K2CO3, Triethylamine | Neutralizes acid byproducts, promotes substitution |

| Reducing Agent (if reductive amination) | NaBH(OAc)3, NaBH3CN | Mild reducing agents prevent over-reduction |

| Reaction Time | 4–24 hours | Dependent on substrate reactivity |

| Salt Formation | HCl in ethanol or ethyl acetate | Ensures formation of stable dihydrochloride salt |

The nucleophilic substitution method is favored for its simplicity, cost-effectiveness, and scalability. It avoids the need for sensitive reducing agents and can be performed under relatively mild conditions.

Reductive amination offers high selectivity and yields but requires careful handling of reducing agents and may generate more waste.

Industrial processes optimize solvent recycling, temperature control, and reagent stoichiometry to maximize yield and purity.

Salt formation is crucial for pharmaceutical applications to improve compound stability and solubility.

- Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-chloro-6-methylpyridine, morpholine | DMF/DMSO, K2CO3, reflux | Simple, scalable, cost-effective | Requires halogenated pyridine |

| Reductive Amination | 6-methylpyridine-2-carboxaldehyde, morpholine | NaBH(OAc)3 or NaBH3CN, methanol/ethanol | High selectivity, mild conditions | Handling of reducing agents |

| Coupling via Activated Intermediates | Pyridine triflate/tosylate, morpholine | Organic base, aprotic solvent | Useful for complex substitutions | Multi-step, less efficient |

The preparation of 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride is efficiently achieved by nucleophilic substitution of halogenated 6-methylpyridine derivatives with morpholine, followed by salt formation with hydrochloric acid. Reductive amination provides an alternative route with high selectivity. Both methods are amenable to scale-up for industrial production. Optimization of reaction conditions, including solvent choice, temperature, and base, ensures high yield and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride is with a molecular weight of approximately 251.15 g/mol. The compound features a morpholine ring substituted with a 6-methylpyridine moiety, contributing to its unique chemical properties and biological activities.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to target neurological disorders and other therapeutic areas. Notably, it has been investigated for its antiviral properties against the hepatitis B virus, suggesting its potential in treating viral infections .

Organic Synthesis

The compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in developing new chemical entities .

Biological Studies

Due to its structural similarity to biologically active molecules, this compound is utilized in enzyme inhibition and receptor binding studies. Preliminary data indicate that it may interact with specific receptors involved in viral replication pathways .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of this compound against hepatitis B virus. Results indicated that the compound exhibited significant inhibition of viral replication in vitro, highlighting its potential as an antiviral agent.

Case Study 2: Neuropharmacological Applications

Research focused on the compound's effects on neurotransmitter systems demonstrated that it could enhance synaptic transmission in specific neuronal pathways. This suggests possible applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Analogous Pyridine-Morpholine Derivatives

The following compounds share structural similarities with 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride, differing primarily in substituent positions or ring systems:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1361112-96-0 | C₁₀H₁₆Cl₂N₂O | 251.16 | Reference compound; 6-methylpyridine substituent |

| 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride | 1361118-65-1 | C₁₀H₁₆Cl₂N₂O | 251.16 | 5-methylpyridine substituent (vs. 6-methyl) |

| 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride | 1361116-17-7 | C₁₀H₁₆Cl₂N₂O | 251.16 | Pyrrolidine replaces morpholine; hydroxyl group at pyridine C4 |

| [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride | 1426142-78-0 | C₁₃H₂₂Cl₂N₃O | 271.79 | Ethylamine linker between pyridine and morpholine |

Key Observations :

- Substituent Position: The 5-methylpyridin-2-yl analog (CAS 1361118-65-1) differs only in the methyl group position on the pyridine ring. This minor alteration could significantly affect molecular interactions, such as binding affinity in receptor-ligand systems .

- Linker Flexibility : The compound CAS 1426142-78-0 incorporates an ethylamine spacer between the pyridine and morpholine groups, increasing conformational flexibility. This structural feature may enhance interactions with larger binding pockets in biological targets .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are prevalent in pharmaceuticals and industrial chemicals. Examples from the evidence include:

- Levocetirizine Dihydrochloride (CAS 130018-87-0): An antihistamine with a molecular weight of 461.81 g/mol. Its structure includes a piperazine ring and chlorophenyl groups, demonstrating how dihydrochloride salts improve solubility for oral administration .

- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride): Used as polymerization initiators. Their azo functional groups contrast sharply with the pyridine-morpholine framework, highlighting the diversity of dihydrochloride applications .

Physicochemical Implications :

- The dihydrochloride form generally enhances water solubility compared to free bases or monohydrochlorides (e.g., RepSox Hydrochloride, CAS N/A, a monohydrochloride with a molecular weight of 323.8 g/mol) .

- Toxicity profiles vary widely; for example, S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6) is flagged as sensitizing, underscoring the need for compound-specific safety evaluations .

Biological Activity

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16Cl2N2O and a molecular weight of approximately 251.15 g/mol. It features a morpholine ring substituted with a 6-methylpyridine moiety, existing as a dihydrochloride salt, which enhances its solubility in water. The structural characteristics contribute to its unique chemical properties, influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against the hepatitis B virus. The compound may interact with specific receptors or enzymes involved in viral replication pathways, although further studies are needed to elucidate these interactions fully.

- Neuropharmacological Potential : Similar compounds often modulate neurotransmitter systems, indicating that this compound may have applications in neuropharmacology. Its interaction with neurotransmitter receptors could be explored for therapeutic uses in neurological disorders.

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, potentially leading to antiviral effects or influencing neurotransmitter activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | Morpholine ring with pyridine | Lacks methyl substitution at the pyridine |

| 3-[(Pyridin-2-yl)methyl]morpholine | Methyl group on a different position | Different substitution pattern on morpholine |

| 2-(Pyridin-3-yl)morpholine | Pyridine at position 3 | Variation in position affects biological activity |

The specific methyl substitution on the pyridine ring of this compound may influence its biological activity and interaction profile compared to similar compounds.

Neuropharmacological Research

Research into compounds with similar structures has shown promise in modulating neurotransmitter systems. For instance, derivatives have been tested for their ability to bind to serotonin and dopamine receptors, suggesting that this compound may also exhibit such properties.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in antiviral and neuropharmacological applications. Further studies are necessary to elucidate its mechanisms of action and therapeutic potential fully. Future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific molecular targets and pathways affected by this compound.

- Clinical Trials : Testing its efficacy in vivo against viral infections and neurological disorders.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance its biological activity and selectivity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride with high purity?

- Methodological Answer : Utilize statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). This minimizes trial-and-error approaches and systematically identifies critical variables affecting yield and purity . For purification, employ techniques like recrystallization or column chromatography, validated using HPLC to monitor impurity profiles (e.g., analogs like methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]-propanoyl]amino]thiophene-2-carboxylate hydrochloride) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer : Combine NMR (for stereochemical confirmation), mass spectrometry (for molecular weight verification), and ion chromatography (for chloride counterion quantification). Cross-validate purity using pharmacopoeial standards (e.g., sulfated ash ≤1.0 mg/g, loss on drying ≤5.0 mg/g) . Impurity analysis should reference EP/JP monographs for structurally related compounds .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines, monitoring parameters like hygroscopicity (via TGA), photostability (using UV-Vis), and thermal decomposition (DSC). For aqueous solutions, track clarity and color changes (e.g., ≤1.0 g/10 mL water must remain colorless) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted reaction mechanisms and experimental kinetic data?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with microkinetic modeling to refine reaction pathways. ICReDD’s feedback loop methodology applies experimental data (e.g., byproduct profiles) to recalibrate computational models, addressing contradictions in activation energies or selectivity .

Q. What strategies optimize reactor design for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use multi-scale modeling (CFD + reaction kinetics) to predict mass/heat transfer limitations. For stereochemical control, employ membrane separation technologies (e.g., chiral resolution membranes) validated under CRDC subclass RDF2050104 . Pilot-scale reactors should incorporate in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring .

Q. How to address contradictions in catalytic efficiency between batch and flow chemistry systems?

- Methodological Answer : Apply process control and simulation (CRDC subclass RDF2050108) to compare residence time distributions and mixing efficiencies. For heterogeneous catalysis, characterize catalyst deactivation mechanisms using surface-sensitive techniques (XPS, TEM) . Experimental data should be benchmarked against ICReDD’s reaction path search algorithms to identify system-specific bottlenecks .

Q. What methodologies enable the study of the compound’s interactions with biological targets at the molecular level?

- Methodological Answer : Combine molecular docking (using AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity validation. For mechanistic insights, employ stopped-flow kinetics and isotopic labeling (e.g., -NMR) to track intermediate formation. Cross-reference with EPACT-compliant environmental fate studies for bioavailability assessments .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in different solvent systems?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to categorize solvent compatibility. Validate with high-throughput solubility screening (e.g., using µSOL Explorer). Discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD and DSC .

Q. Why do computational predictions of pKa values deviate from experimental potentiometric titrations?

- Methodological Answer : Reassess solvation models (e.g., COSMO-RS vs. SMD) and protonation state assumptions. Experimental validation should use pH-metric titration under standardized ionic strength (e.g., 0.15 M KCl) and cross-check with structurally similar morpholine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.